2-Quinolin-2-yl-1,3-benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-2-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c1-2-6-12-11(5-1)9-10-14(17-12)16-18-13-7-3-4-8-15(13)19-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYACHSFIUEDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352318 | |
| Record name | Quinoline, 2-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24613-96-5 | |
| Record name | Quinoline, 2-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Quinolin 2 Yl 1,3 Benzoxazole and Its Analogues
Classical Condensation Approaches
Traditional methods for synthesizing the benzoxazole (B165842) core often involve the condensation of a 2-aminophenol (B121084) with a suitable electrophilic partner. These methods are foundational and widely used, though they can sometimes be limited by harsh reaction conditions or the need for specific starting materials. nih.gov
Condensation of 2-Aminophenol with Quinoline (B57606) Derivatives
The most direct route to 2-quinolin-2-yl-1,3-benzoxazole involves the condensation of 2-aminophenol with a quinoline derivative. This typically requires the quinoline to have a reactive group at the 2-position that can undergo nucleophilic attack by the amino group of the 2-aminophenol, followed by cyclization and dehydration to form the benzoxazole ring.
One common approach is the reaction of 2-aminophenol with quinoline-2-carboxylic acid or its derivatives, such as esters or acyl chlorides. nih.govnih.gov The reaction is often facilitated by a dehydrating agent or by heating to drive the cyclization.
A notable example involves the use of polyphosphoric acid (PPA) as a cyclodehydrating agent to synthesize 3-benzoxazol-2-yl-coumarins by reacting ortho-aminophenols with coumarin-3-carboxylic acids. researchgate.net This highlights the utility of acidic conditions to promote the condensation and cyclization steps.
Variations Utilizing Carbonyl Compounds (Aldehydes, Acids, Ketones) as Precursors
A widely employed and versatile method for the synthesis of 2-substituted benzoxazoles is the condensation of 2-aminophenol with various carbonyl compounds. nih.gov This includes aldehydes, carboxylic acids, and ketones. nih.govnih.gov The reaction with aldehydes, for instance, typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydrogenation to yield the benzoxazole ring. researchgate.net
The traditional approach often involves heating 2-aminophenol with a carbonyl compound, sometimes in the presence of an acid or base catalyst. nih.gov For example, 2-substituted benzoxazoles can be synthesized by reacting 2-aminophenols with an array of carboxylic acids in dioxane at elevated temperatures in the presence of tin(II) chloride. researchgate.net Microwave-assisted synthesis has also been employed to accelerate these reactions. nih.gov
Catalytic Strategies in Synthesis
To overcome some of the limitations of classical methods, such as harsh conditions and limited substrate scope, various catalytic strategies have been developed. These modern approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance.
Copper-Catalyzed One-Pot Synthesis
Copper catalysis has emerged as a powerful tool in the synthesis of benzoxazoles. One-pot procedures involving copper catalysts are particularly attractive due to their efficiency. These reactions can involve the formation of multiple carbon-nitrogen and carbon-oxygen bonds in a single synthetic operation. researchgate.net
For instance, a copper-catalyzed one-pot tandem reaction has been developed for the synthesis of 2-arylbenzoxazole derivatives. researchgate.net Another approach involves the copper-catalyzed intramolecular C-N bond formation to construct the benzimidazole (B57391) ring system, a related heterocyclic structure, which highlights the versatility of copper catalysis in heterocyclic synthesis. acs.org Furthermore, a novel synthesis for 2-trifluoroethyl-substituted benzofurans has been developed using copper catalysis, demonstrating its utility in forming related benzofused heterocycles. rsc.org
Brønsted Acidic Ionic Liquid Gel Catalysis
The use of Brønsted acidic ionic liquids (BAILs) as catalysts represents a green and efficient approach to benzoxazole synthesis. nih.govacs.org These catalysts are often reusable and can facilitate reactions under solvent-free conditions. acs.orgnih.gov
A reusable Brønsted acidic ionic liquid gel (BAIL gel) has been shown to be an effective heterogeneous catalyst for the condensation of o-aminophenols with aldehydes to produce benzoxazoles. nih.govacs.org The reaction proceeds with high yields, and the catalyst can be easily recovered and reused multiple times without a significant loss of activity. nih.govacs.org This method is attractive for its operational simplicity and environmentally friendly nature. nih.govacs.orgnih.gov
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | 2-Phenyl-1,3-benzoxazole | 5 | 98 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-1,3-benzoxazole | 5 | 96 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1,3-benzoxazole | 5 | 95 |
| 4 | 4-Fluorobenzaldehyde | 2-(4-Fluorophenyl)-1,3-benzoxazole | 5.5 | 85 |
| 5 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,3-benzoxazole | 5.5 | 88 |
| 6 | Pyridine-4-carbaldehyde | 2-(Pyridin-4-yl)-1,3-benzoxazole | 6 | 87 |
Reaction conditions: 2-Aminophenol (1.0 mmol), aldehyde (1.0 mmol), BAIL gel (0.01 mmol), at 130 °C. Isolated yields. Data sourced from Nguyen et al. acs.org
Fluorophosphoric Acid Catalysis
Fluorophosphoric acid has been identified as a versatile and highly effective catalyst for the synthesis of benzoxazoles at room temperature. researchgate.net This method involves the cyclization of 2-aminophenol with various aryl, aliphatic, and heteroaryl aldehydes. researchgate.net
The use of fluorophosphoric acid (5 mol%) in ethanol (B145695) provides the desired benzoxazole derivatives in high yields with short reaction times. researchgate.netresearchgate.net The mild reaction conditions and the use of an inexpensive and stable catalyst are significant advantages of this protocol. nih.gov
| Entry | Aldehyde | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 15 | 93 |
| 2 | 4-Chlorobenzaldehyde | 20 | 95 |
| 3 | 4-Nitrobenzaldehyde | 25 | 96 |
| 4 | 4-Methoxybenzaldehyde | 25 | 94 |
| 5 | 2-Hydroxybenzaldehyde | 30 | 92 |
| 6 | Furfural | 30 | 90 |
Reaction conditions: 2-Aminophenol (1 mmol), aldehyde (1 mmol), fluorophosphoric acid (5 mol%), ethanol (5 mL), room temperature. Isolated yields. Data sourced from Mathapati et al. researchgate.netresearchgate.net
Metal Oxide Nanocatalysis (e.g., TiO2–ZrO2, SrCO3)
Nanocatalysis offers significant advantages in organic synthesis due to high surface-to-volume ratios, increased reactivity, and potential for catalyst recovery and reuse. researchgate.netacademie-sciences.fr Metal oxide nanocatalysts, in particular, have demonstrated considerable utility in the synthesis of benzoxazole derivatives.
Mixed metal oxides, such as TiO2–ZrO2 composites, have been effectively used as heterogeneous catalysts for the synthesis of 2-aryl substituted benzoxazoles. academie-sciences.frresearchgate.net These reactions typically involve the condensation of a 2-aminophenol with a substituted aromatic aldehyde. The TiO2–ZrO2 composite facilitates the reaction with a low catalyst loading, short reaction times (15–25 minutes), and an easy work-up procedure. academie-sciences.fr The catalytic activity is optimized with respect to temperature, catalyst amount, and solvent. Studies have shown that acetonitrile (B52724) is an effective solvent for this transformation at 60 °C. academie-sciences.fr The reusability of such catalysts makes them an environmentally and economically attractive option.
Strontium carbonate (SrCO3) nanoparticles have also emerged as an efficient and environmentally benign catalyst for the synthesis of 2-aryl benzoxazoles. jst.org.injst.org.in This method involves grinding a mixture of 2-aminophenol, a substituted aldehyde, and a catalytic amount of nanocrystalline SrCO3 at room temperature under solvent-free conditions. jst.org.in This green chemistry approach is noted for its simplicity, shorter reaction times, and excellent product yields. jst.org.injst.org.in The catalyst can be easily filtered off after the reaction and has shown good reusability for up to five runs without a significant loss of activity. rsc.org
Table 1: Comparison of Metal Oxide Nanocatalysts in 2-Aryl Benzoxazole Synthesis
| Catalyst | Reactants | Conditions | Reaction Time | Yield | Ref |
|---|---|---|---|---|---|
| TiO2–ZrO2 | 2-Aminophenol, Aromatic Aldehydes | Acetonitrile, 60 °C, 10 mol% catalyst | 15–25 min | High | academie-sciences.fr |
| SrCO3 | 2-Aminophenol, Substituted Aldehydes | Solvent-free, Room Temp., Grinding | Not Specified | High | jst.org.injst.org.in |
Palladium-Based Catalysis
Palladium catalysts are renowned for their versatility in forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are fundamental transformations in the synthesis of heterocyclic compounds. jst.go.jpresearchgate.net
Palladium Complexes of Dendronized Amine Polymers
Heterogeneous palladium(II)-complexed dendronized amine polymers have been developed as effective catalysts for the one-pot synthesis of 2-arylbenzoxazoles. researchgate.netresearchgate.net These catalysts are synthesized by supporting palladium complexes on ethylene (B1197577) glycol-initiated polyepichlorohydrin core polymers. The dendritic structure provides site isolation for the active palladium centers, enhancing catalytic activity. researchgate.net Research has indicated that higher generation dendronized polymers exhibit superior catalytic performance. researchgate.net The reaction involves the condensation of o-aminophenol and aldehydes, and the heterogeneous nature of the catalyst allows for easy recovery and reuse. researchgate.netresearchgate.net
Palladium-Supported Nanocatalysts
Palladium-supported nanocatalysts are instrumental in various cross-coupling reactions for synthesizing complex organic molecules. mdpi.com These catalysts stabilize the reactive palladium species and can be tailored to influence electronic properties for specific substrates. mdpi.com The general mechanism for palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. mdpi.com While specific applications of these nanocatalysts for the direct synthesis of this compound are not extensively detailed in the provided context, their utility in forming the necessary C-C and C-N bonds in related heterocyclic systems is well-established. For instance, palladium nanoparticles supported on various materials are used in Suzuki and Heck coupling reactions, which are foundational for constructing the bi-aryl linkages present in many complex heterocyclic structures. mdpi.com
Palladium-Catalyzed C-H Functionalization for Quinolinone Synthesis
Palladium-catalyzed C-H functionalization has become a powerful tool for the direct and efficient synthesis of quinolinone cores, which are structurally related to the quinoline moiety of the target compound. jst.go.jpnih.gov This method avoids the need for pre-functionalized starting materials, making it a more atom-economical approach. jst.go.jp
One strategy involves the intramolecular C-H amidation of acrylamide (B121943) derivatives. For example, treating N-tosyl-3,3-diphenylacrylamide with a palladium catalyst like PdCl2 and a reoxidant such as Cu(OAc)2 can afford the corresponding cyclized 2-quinolinone product. jst.go.jp Another advanced approach is an auto-tandem, one-pot process that combines an oxidative Heck reaction with a subsequent C-H cyclization. jst.go.jp This has been used for the rapid construction of 4-aryl-2-quinolinone derivatives from cinnamamides and arylboronic acids. jst.go.jpnih.gov
Furthermore, palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides has been reported, offering a unique regioselectivity that is not commonly observed with palladium catalysts, which typically favor C2 functionalization. acs.org This method expands the toolkit for modifying the quinoline scaffold.
Table 2: Palladium-Catalyzed Reactions for Quinolinone Synthesis
| Reaction Type | Catalyst System | Starting Materials | Product | Ref |
|---|---|---|---|---|
| Intramolecular C-H Amidation | PdCl2 / Cu(OAc)2 | N-tosyl-3,3-diphenylacrylamide | 2-Quinolinone derivative | jst.go.jp |
| Oxidative Heck / C-H Cyclization | Pd(OAc)2 / Ligand / Oxidant | Cinnamamides, Arylboronic acids | 4-Aryl-2-quinolinone | jst.go.jpnih.gov |
| C8-Selective C-H Arylation | Palladium Catalyst | Quinoline N-oxides, Iodoarenes | C8-Arylquinoline N-oxide | acs.org |
Advanced Synthetic Transformations
Smiles Rearrangement for Aminobenzoxazole Synthesis
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that has been effectively utilized for the synthesis of 2-aminobenzoxazole (B146116) derivatives. nih.govnih.govacs.orgacs.org This rearrangement offers a powerful method for constructing the benzoxazole core with an amino substituent at the 2-position.
One synthetic strategy involves the reaction of benzoxazole-2-thiol with various amines, mediated by an activating agent like chloroacetyl chloride. nih.govacs.org This process proceeds via an intramolecular Smiles rearrangement to yield the desired N-substituted 2-aminobenzoxazoles in good to excellent yields. nih.govnih.gov The reaction conditions are generally mild, and the starting materials are readily available and inexpensive. nih.gov This method has been shown to be applicable to a wide range of amines. nih.govacs.org
Another approach utilizes the reaction of substituted benzoxazole-2-thiol with 2-chloro-N-arylacetamides in a KOH-dimethylformamide (DMF) system. researchgate.net This reaction proceeds through the formation of a 2-(substituted-benzoxazol-2-ylthio)-N-arylacetamide intermediate, which then undergoes a Smiles rearrangement and subsequent cyclization to generate the N-aryl-2-aminobenzoxazole derivatives. researchgate.net This protocol is notable for being a transition-metal-catalyst-free method that provides moderate to good yields under mild conditions. researchgate.net
Table 3: Smiles Rearrangement for 2-Aminobenzoxazole Synthesis
| Starting Materials | Reagents | Key Intermediate/Process | Product | Ref |
|---|---|---|---|---|
| Benzoxazole-2-thiol, Various amines | Chloroacetyl chloride | Intramolecular Smiles Rearrangement | N-Substituted 2-aminobenzoxazoles | nih.govacs.org |
| Substituted benzoxazole-2-thiol, 2-Chloro-N-arylacetamides | KOH, DMF | Smiles Rearrangement and Cyclization | N-Aryl-2-aminobenzoxazoles | researchgate.net |
Knoevenagel Condensation in Derivatization
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is instrumental in the derivatization of heterocyclic systems to introduce a variety of functional groups and extend conjugation, thereby modifying their chemical and photophysical properties.
In the context of this compound analogues, the Knoevenagel condensation can be employed to introduce substituents at various positions, depending on the starting materials. For instance, aldehydes or ketones incorporated into the quinoline or benzoxazole precursors can react with active methylene compounds like malononitrile, cyanoacetic acid, or their esters.
A general representation of the Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound containing an active methylene group (Z-CH₂-Z', where Z and Z' are electron-withdrawing groups), catalyzed by a weak base. The reaction proceeds through a nucleophilic addition followed by a dehydration step, leading to the formation of a new carbon-carbon double bond. The choice of catalyst is crucial and can range from simple amines like piperidine (B6355638) to more complex systems, including ionic liquids and solid-supported catalysts, to promote greener and more efficient reactions.
Research has demonstrated the application of Knoevenagel condensation in the synthesis of various quinoline and benzoxazole derivatives. For example, formyl-substituted quinolines can undergo condensation with active methylene compounds to yield α,β-unsaturated products. These products can then be utilized in further synthetic transformations to build more complex molecular architectures.
| Carbonyl Compound Precursor | Active Methylene Compound | Catalyst | Product Type |
| Quinolyl-aldehyde | Malononitrile | Piperidine | α,β-Unsaturated nitrile |
| Benzoxazolyl-ketone | Ethyl cyanoacetate | Ammonium acetate | α,β-Unsaturated ester |
| Formyl-quinoline | Barbituric acid | Base | Barbiturate derivative |
Synthesis via 2-Mercaptobenzoxazole (B50546) Intermediates
An alternative and effective strategy for the synthesis of this compound analogues involves the use of 2-mercaptobenzoxazole as a key intermediate. This approach leverages the reactivity of the thiol group for the construction and functionalization of the benzoxazole ring system.
The synthesis typically begins with the reaction of 2-aminophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, to form 2-mercaptobenzoxazole. The resulting thiol is a versatile precursor that can undergo various transformations. For instance, it can be converted into a more reactive leaving group or used in nucleophilic substitution reactions.
One common pathway involves the S-alkylation of 2-mercaptobenzoxazole with a suitable haloalkyl compound, followed by further modifications. For example, reaction with ethyl chloroacetate (B1199739) yields an ester intermediate. This intermediate can then be reacted with a quinoline-containing nucleophile or a precursor that can be cyclized to form the quinoline ring.
Another approach involves the conversion of the thiol group into a hydrazinyl group by reacting 2-mercaptobenzoxazole with hydrazine (B178648) hydrate. vietnamjournal.ruuobaghdad.edu.iqresearchgate.net The resulting 2-hydrazinylbenzoxazole is a valuable synthon that can be condensed with quinoline aldehydes or ketones to form hydrazone linkages, which can be key structural motifs in the final target molecules or can be further cyclized. vietnamjournal.ruuobaghdad.edu.iqresearchgate.net
| Starting Material | Reagent(s) | Intermediate | Subsequent Reaction |
| 2-Mercaptobenzoxazole | Ethyl chloroacetate, K₂CO₃ | Ethyl 2-(benzoxazol-2-ylthio)acetate | Reaction with quinoline nucleophile |
| 2-Mercaptobenzoxazole | Hydrazine hydrate | 2-Hydrazinylbenzoxazole | Condensation with quinoline carbonyl |
| 2-Mercaptobenzoxazole | Chloroacetamide derivatives | N-substituted 2-(benzoxazol-2-ylthio)acetamide | Cyclization or further functionalization |
Formation of Formazan (B1609692) Derivatives
Formazans are a class of intensely colored compounds characterized by the core structure R¹-N=N-C(R³)=N-NH-R². The synthesis of formazan derivatives of this compound provides a route to novel compounds with potential applications as dyes, indicators, and biologically active agents.
A common method for the synthesis of formazan derivatives in this context involves a multi-step sequence starting from a benzoxazole precursor. Typically, 2-hydrazinylbenzoxazole, synthesized from 2-mercaptobenzoxazole as described previously, serves as the key starting material. vietnamjournal.ruresearchgate.net
The 2-hydrazinylbenzoxazole is first condensed with an aromatic or heterocyclic aldehyde, which could be a quinoline-2-carbaldehyde or a related derivative, to form a hydrazone (a Schiff base). This hydrazone intermediate possesses an active hydrogen on the hydrazone nitrogen. vietnamjournal.ruresearchgate.net
In the final step, the hydrazone is coupled with a diazonium salt, which is typically prepared by the diazotization of an aromatic amine using sodium nitrite (B80452) in an acidic medium. The diazonium salt undergoes an electrophilic substitution reaction with the hydrazone to yield the formazan derivative. The choice of the aldehyde and the aromatic amine for the diazonium salt allows for the introduction of a wide variety of substituents (R¹ and R³) into the formazan structure.
Formation of Hydrazone: 2-Hydrazinylbenzoxazole + Quinolyl-aldehyde → Benzoxazolyl-quinolyl-hydrazone
Formation of Formazan: Benzoxazolyl-quinolyl-hydrazone + Aryl diazonium salt → 1-(Aryl)-3-(quinolyl)-5-(benzoxazol-2-yl)formazan
This synthetic route provides access to a diverse library of formazan derivatives incorporating the this compound scaffold, enabling the exploration of their structure-property relationships.
| Hydrazone Precursor | Diazonium Salt Source | Reaction Condition | Product |
| 2-(2-(Quinolin-2-ylmethylene)hydrazinyl)benzo[d]oxazole | Aniline | Basic medium | 1-Phenyl-3-(quinolin-2-yl)-5-(benzo[d]oxazol-2-yl)formazan |
| 2-(2-(Benzylidene)hydrazinyl)benzo[d]oxazole | Substituted anilines | Cooled, alkaline solution | 1-(Substituted phenyl)-3-phenyl-5-(benzo[d]oxazol-2-yl)formazan |
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in 2-Quinolin-2-yl-1,3-benzoxazole. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure.
Proton NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct protons of the quinoline (B57606) and benzoxazole (B165842) ring systems. rsc.orgrsc.org The aromatic protons typically resonate in the downfield region, between δ 7.40 and 8.55 ppm. rsc.orgjbarbiomed.com For instance, a doublet observed at approximately δ 8.55 ppm can be attributed to the proton at position 8 of the quinoline ring, influenced by the nitrogen atom. jbarbiomed.com The protons on the benzoxazole ring also show characteristic signals, often appearing as multiplets between δ 7.35 and 7.81 ppm. rsc.orgrsc.org
Table 1: ¹H NMR Chemical Shifts for this compound
Note: The exact chemical shifts and coupling constants (J) can vary slightly depending on the solvent and experimental conditions. The data presented is a representative example based on literature values. rsc.org
Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. rsc.orgjbarbiomed.com The spectrum of this compound in CDCl₃ shows distinct signals for each carbon atom. rsc.org The carbon atom of the C=N bond in the oxazole (B20620) ring typically appears at a chemical shift of around δ 161.7 ppm. rsc.org The carbons of the quinoline ring resonate at characteristic positions, for example, C-2 at approximately δ 148.1 ppm and C-8a at δ 145.9 ppm. rsc.org The carbons of the benzoxazole moiety also have specific resonances, contributing to the complete structural assignment. rsc.org
Table 2: ¹³C NMR Chemical Shifts for this compound
Note: The chemical shifts are referenced to the solvent signal of CDCl₃. The data is a representative example based on literature values. rsc.org
The chemical shifts (δ) in both ¹H and ¹³C NMR are indicative of the electronic environment of the nuclei. ipb.pt Electronegative atoms like nitrogen and oxygen cause a downfield shift (higher ppm values) for nearby protons and carbons. The coupling patterns (e.g., doublets, triplets, multiplets) in ¹H NMR arise from the interaction of adjacent, non-equivalent protons and provide information about the connectivity of the atoms. ipb.pt The magnitude of the coupling constant (J), measured in Hertz (Hz), can help determine the relative positions of protons (ortho, meta, para) on the aromatic rings. ipb.pt
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. jbarbiomed.com A prominent band around 1612-1630 cm⁻¹ is indicative of the C=N stretching vibration within the benzoxazole ring. rsc.orgmdpi.com The C-O-C stretching of the oxazole ring typically appears in the region of 1240-1250 cm⁻¹. jbarbiomed.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to signals in the 1450-1600 cm⁻¹ range. mdpi.comnih.gov
Table 3: Characteristic IR Absorption Bands for this compound
Note: The exact frequencies can vary based on the sample preparation method (e.g., KBr pellet, thin film). rsc.orgmdpi.comnih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In high-resolution mass spectrometry (HRMS), the compound exhibits a molecular ion peak ([M+H]⁺) that corresponds to its calculated molecular weight (C₁₆H₁₀N₂O, molecular weight: 246.26 g/mol ). rsc.orgrsc.org This confirms the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum provides further structural information, as the molecule breaks apart in a predictable manner. nih.govacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π-π* and n-π* electronic transitions within the conjugated aromatic system. rsc.orgresearchgate.net The extensive π-conjugation between the quinoline and benzoxazole rings results in strong absorption in the UV region. Studies on similar benzoxazole derivatives have shown that these compounds can exhibit multiple absorption bands, with ligand-to-ligand charge transfer (LLCT) and metal-to-ligand charge transfer (in metal complexes) being possible transitions. rsc.org The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net Under certain conditions, some benzoxazole derivatives can undergo excited-state intramolecular proton transfer (ESIPT), leading to the formation of a tautomer with different electronic properties. acs.org
Table 4: Compound Names Mentioned in the Article
X-ray Diffraction (XRD) for Crystalline Structure and Morphology
X-ray Diffraction (XRD) is a definitive technique for determining the precise atomic arrangement within a crystalline solid. For π-conjugated systems like this compound, single-crystal XRD is the gold standard for elucidating bond lengths, bond angles, and intermolecular interactions. This analysis is crucial for understanding the molecule's planarity, which significantly influences its electronic and photophysical properties.
Studies on related benzoxazole-quinoline systems have demonstrated that these molecules tend to adopt a near-planar conformation, a feature that enhances π-conjugation across the heterocyclic rings. The planarity is critical for applications in organic electronics and optoelectronics. While specific crystal structure data for the unsubstituted this compound is not widely published, analysis of related derivatives reveals important structural features. For instance, the molecular structures of 2-(quinolin-2-yl)-1,3-tropolone derivatives have been successfully determined using single-crystal XRD, confirming the connectivity and spatial arrangement of the quinoline moiety. researchgate.netresearchgate.net Similarly, XRD analysis of metal complexes incorporating benzoxazole ligands provides insight into the coordination patterns and morphology of the crystalline state. iosrjournals.org Powder XRD is also employed to assess the crystalline nature and morphology of benzoxazole-containing materials. iosrjournals.org
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a key tool for investigating the photophysical behavior of this compound, a compound noted for its fluorescent properties. periodikos.com.br This technique measures the emission of light from the molecule after it has absorbed photons, providing information on its excited state dynamics and interaction with the surrounding environment. periodikos.com.br
The spectral-fluorescent characteristics of 2-(quinolin-2-yl)-1,3-benzoxazole derivatives are highly dependent on the polarity and proton-donating ability of the solvent. researchgate.net Research on derivatives such as 5-methyl-2-(quinolin-2-yl)-1,3-benzoxazole has shown distinct responses to different solvent environments. researchgate.net In non-polar solvents, the fluorescence is weak. However, as the solvent polarity and hydrogen-bonding capacity increase, significant changes are observed in the fluorescence spectra. researchgate.net This behavior is attributed to the different relaxation processes of the solvent cage surrounding the molecule after photo-excitation. researchgate.net The interaction between the fluorophore and the solvent molecules can stabilize the excited state, influencing the energy and intensity of the emitted light. researchgate.net
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. periodikos.com.br For this compound and its derivatives, the quantum yield is strongly influenced by the solvent environment. researchgate.net
In non-polar solvents, these compounds exhibit low fluorescence quantum yields. researchgate.net This quenching of fluorescence is believed to be caused by an efficient intersystem crossing from the fluorescent singlet excited state (S1) to a nearby triplet n-π* state. researchgate.net As the polarity and protic nature of the solvent increase, a notable rise in the fluorescence quantum yield is observed for certain derivatives like quinolinyl-5-methyl-benzoxazoles. researchgate.net This enhancement is linked to the solvent cage relaxation process in polar and protic solvents, which alters the energy landscape of the excited states. researchgate.net In contrast, derivatives like quinolinyl-5-chlorobenzoxazoles show little change in their quantum yields across different solvents. researchgate.net
Table 1: Photophysical Data for 2-(Quinolin-2-yl)-1,3-benzoxazole Derivatives in Chloroform
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
|---|---|---|---|---|
| 2-(1,3-Benzoxazol-2-yl)-3H-benzo[f]chromen-3-one | 398 | 450 | 52 | 0.49 |
| 2-(5-Methyl-1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one | 400 | 455 | 55 | 0.52 |
| 2-(5-Chloro-1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one | 402 | 460 | 58 | 0.45 |
Data derived from studies on related benzoxazole derivatives to illustrate typical photophysical properties. journals.co.zaresearchgate.net
The absorption and emission spectra of this compound are subject to shifts depending on the solvent's properties, a phenomenon known as solvatochromism. researchgate.netresearchgate.net
Studies have found that the absorption spectra of these compounds tend to shift to higher energies (a hypsochromic or blue shift) as the solvent polarity increases. researchgate.net Conversely, the corresponding fluorescence emission spectra exhibit a shift to lower energies (a bathochromic or red shift) with increasing solvent polarity. researchgate.net This opposing behavior of the absorption and emission spectra results in an increased Stokes shift in more polar solvents.
The significant red shift in the fluorescence spectra is primarily caused by solvent relaxation around the excited-state dipole moment of the molecule, which is larger than that of the ground state. researchgate.net The ability of polar and hydrogen-bonding solvents to stabilize this excited state leads to the observed long-wavelength shifts in the fluorescence maxima. researchgate.net This sensitivity to the solvent environment suggests potential applications for these compounds as fluorescent probes to monitor changes in the polarity and relaxation of their microenvironment. researchgate.net
Computational and Theoretical Investigations of 2 Quinolin 2 Yl 1,3 Benzoxazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural properties of molecules. These methods allow for a detailed examination of the molecule at the atomic level, providing data that complements and explains experimental observations.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic properties of chemical compounds. scirp.org By employing functionals such as B3LYP combined with basis sets like 6-31G* or 6-311++G**, researchers can calculate the most stable three-dimensional arrangement of atoms in 2-Quinolin-2-yl-1,3-benzoxazole. bozok.edu.tr This process minimizes the total energy of the molecule, yielding precise information on bond lengths, bond angles, and dihedral angles. scirp.org
Table 1: Representative Theoretical vs. Experimental Geometrical Parameters for a Related Benzoxazole (B165842) Derivative. This table presents typical data for a similar class of compounds to illustrate the accuracy of DFT calculations.
| Parameter | Bond | Calculated (Å/°) | Experimental (Å/°) |
|---|---|---|---|
| Bond Length | C-O | 1.37 | 1.36 |
| C=N | 1.31 | 1.30 | |
| C-C (aryl) | 1.39-1.41 | 1.38-1.40 | |
| Bond Angle | C-O-C | 105.5 | 105.2 |
| C-N=C | 106.8 | 106.5 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For conjugated systems like this compound, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized, facilitating intramolecular charge transfer. nih.gov DFT calculations are routinely used to compute the energies of these frontier orbitals. researchgate.net Analysis of the electron density distribution in the HOMO and LUMO reveals which parts of the molecule are involved in electron donation and acceptance, providing insights into potential reaction pathways. rsc.orgrsc.org
Table 2: Example Frontier Molecular Orbital Energies for Quinoline (B57606) Derivatives Calculated via DFT.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline Derivative A | -6.25 | -2.53 | 3.72 |
| Quinoline Derivative B | -6.41 | -2.81 | 3.60 |
| Quinoline Derivative C | -6.78 | -2.84 | 3.94 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.org It is an invaluable tool for identifying reactive sites for electrophilic and nucleophilic attacks. deeporigin.com The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. wolfram.com Green and yellow areas represent regions with near-zero or intermediate potential. wolfram.com
For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atoms of both the quinoline and benzoxazole rings due to their lone pairs of electrons. bozok.edu.trresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings. researchgate.net This detailed map of the electronic landscape helps predict how the molecule will interact with other reagents and biological targets. deeporigin.com
Prediction of Vibrational Spectra
Theoretical vibrational spectroscopy, performed using DFT calculations, is a powerful method for interpreting and assigning experimental FT-IR and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net
The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. To correct for this, a scaling factor is typically applied to the theoretical data to achieve better agreement with experimental results. Furthermore, Potential Energy Distribution (PED) analysis is employed to quantify the contribution of individual bond stretches and angle bends to each vibrational mode, allowing for unambiguous assignments. This approach is essential for characterizing the complex vibrational modes within the fused ring system of this compound.
Theoretical UV-Visible Absorption Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. rsc.org
For aromatic and conjugated molecules like this compound, the UV-Vis spectrum is dominated by π → π* transitions. rsc.org TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of these transitions, which relates to the intensity of the absorption band. nih.govnih.gov By comparing the theoretical spectrum with experimental data, scientists can confirm the nature of the electronic transitions and understand how the molecular structure influences its photophysical properties. rsc.org Studies on similar quinoline-benzoxazole structures have shown that the choice of functional (e.g., B3LYP or PBE0) can influence the accuracy of the predicted absorption maxima. nih.gov
Molecular Modeling and Simulation Studies
Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. tandfonline.com These simulations provide insights into the conformational flexibility of the molecule and its interactions within a solvent or with a biological receptor. nih.govnih.gov
MD simulations can reveal how the molecule behaves in a physiological environment, analyzing factors like structural stability, residue flexibility, and solvent accessible surface area. tandfonline.com For quinoline derivatives, MD has been used to assess the stability of ligand-protein complexes, which is crucial in drug design. mdpi.com By combining the detailed electronic insights from DFT with the dynamic information from MD simulations, a comprehensive understanding of the chemical and biological profile of this compound can be achieved.
Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and related compounds, docking studies are crucial for understanding their potential as inhibitors for various biological targets, such as enzymes and receptors.
Docking simulations for structurally similar compounds, such as benzoxazole and quinoline derivatives, have been performed to elucidate their binding modes with various protein targets. For instance, studies on benzoxazole derivatives as potential inhibitors for targets like VEGFR-2 kinase have revealed key interactions within the binding pocket. researcher.life These interactions typically include:
Hydrogen Bonding: Formation of hydrogen bonds with key amino acid residues in the active site, which is critical for stabilizing the ligand-receptor complex.
Hydrophobic Interactions: Interactions between the aromatic rings of the ligand and nonpolar residues of the protein.
π-π Stacking: Favorable stacking interactions between the planar aromatic systems of the ligand and aromatic residues like tyrosine, phenylalanine, or tryptophan in the receptor's active site. nih.gov
In studies involving quinoline derivatives as anti-HIV agents targeting HIV integrase, docking results indicated that the compounds occupy the same space as co-crystallized ligands. nih.gov The binding is often characterized by interactions with key residues and metal ions within the active site, such as π-stacking with deoxycytosine (DC16) of the viral DNA. nih.gov These findings underscore the importance of specific structural moieties in dictating the binding affinity and selectivity of the ligand. Computational programs like AutoDock Vina and software like Molecular Operating Environment (MOE) are commonly used to perform and visualize these interactions. nih.gov
| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound Class |
|---|---|---|---|
| VEGFR-2 Kinase | Leu35, Val43, Lys63, Leu84 | Hydrogen Bonding, Steric, Electrostatic | Benzoxazole Derivatives researcher.life |
| HIV Integrase | DC16 (viral DNA), Mg2+ ions | π-π Stacking, Metal Coordination | Quinazoline Derivatives nih.gov |
| Human Neutrophil Elastase | - | Hydrogen Bonding, Hydrophobic | 2-pyridin-3-yl-benzo[d] nih.govbeilstein-journals.orgoxazin-4-one nih.gov |
| HCV NS5B Polymerase | CYS 366, ASN 411 | Hydrogen Bonding, π-Hydrogen | Benzo[f]quinoline Derivatives nih.gov |
Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability
Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. They are employed to assess the dynamic stability of a ligand-receptor complex over time, providing insights that static docking models cannot. For potential drug candidates like derivatives of this compound, MD simulations are essential to validate the docking poses and evaluate the stability of the interactions. nih.gov
A typical MD simulation runs for a specific timescale (e.g., 100 nanoseconds) to monitor the conformational changes of the protein-ligand complex. nih.govnih.gov Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of the superimposed protein-ligand complex over time. A stable RMSD value suggests that the complex has reached equilibrium and remains stable. nih.gov
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values suggest greater flexibility in those regions of the protein.
Solvent Accessible Surface Area (SASA): Represents the surface area of the protein accessible to the solvent, providing insights into conformational changes upon ligand binding. nih.gov
For example, MD simulations performed on benzimidazole (B57391) derivatives targeting SARS-CoV-2 Mpro showed that the ligand-protein complex remained stable throughout the simulation period, as indicated by low RMSD values. nih.gov Similarly, simulations on benzoxazole derivatives helped identify key stable interactions with residues crucial for inhibition. researcher.life
| Parameter | Information Provided | Indication of Stability |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures conformational stability of the complex over time. | Low and converging values indicate a stable complex. nih.gov |
| RMSF (Root Mean Square Fluctuation) | Indicates the flexibility of individual amino acid residues. | Lower fluctuations in the binding site suggest stable ligand interactions. |
| Rg (Radius of Gyration) | Assesses the overall compactness of the protein. | A stable Rg value suggests the protein maintains its fold. nih.gov |
| Hydrogen Bonds | Quantifies the number of hydrogen bonds between ligand and receptor. | Consistent formation of key hydrogen bonds over time indicates stable binding. |
Binding Free Energy Calculations (e.g., MM/PBSA)
To further quantify the binding affinity of a ligand to its receptor, binding free energy calculations are performed, often using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. nih.gov These calculations provide a more accurate estimation of binding affinity than docking scores alone by considering solvation effects and thermal dynamics. chemisgroup.us
The binding free energy (ΔG_bind) is calculated based on snapshots taken from the MD simulation trajectory. nih.gov The total binding free energy is composed of several components:
Van der Waals Energy (ΔE_vdW): Represents the attractive and repulsive forces between non-bonded atoms.
Electrostatic Energy (ΔE_elec): The energy of electrostatic interactions.
Polar Solvation Energy (ΔG_pol): The energy required to transfer the solute from a vacuum to a polar solvent.
Nonpolar Solvation Energy (ΔG_nonpol): Typically estimated from the solvent-accessible surface area (SASA). nih.gov
Studies on benzoxazole derivatives have shown that the binding free energies calculated using these methods correlate well with experimental inhibitory activities. researcher.life These calculations revealed that steric, electrostatic, and hydrogen bond interactions are the primary driving forces for the inhibitor-receptor binding. researcher.life Similarly, MM/GBSA analysis of pyrido fused imidazo[4,5-c]quinoline derivatives helped in identifying the most potent candidates by quantifying their binding free energies. nih.gov
| Energy Component | Description | Contribution to Binding |
|---|---|---|
| ΔE_vdW (Van der Waals) | Short-range attractive/repulsive forces. | Typically favorable (negative value). |
| ΔE_elec (Electrostatic) | Coulombic interactions between charged groups. | Can be favorable or unfavorable depending on charges. |
| ΔG_pol (Polar Solvation) | Energy cost of desolvating polar groups upon binding. | Typically unfavorable (positive value). |
| ΔG_nonpol (Nonpolar Solvation) | Energy gain from burying hydrophobic surfaces. | Typically favorable (negative value). |
| ΔG_bind (Total Binding Free Energy) | Sum of all components; predicts binding affinity. | More negative values indicate stronger binding. |
Tautomerism and Conformational Analysis
Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is significant in heterocyclic chemistry, as different tautomers can exhibit distinct chemical and biological properties. For molecules like this compound, understanding tautomeric equilibria and conformational preferences is essential.
Investigation of Ketimine-Enolimine Tautomerism
While specific studies on the ketimine-enolimine tautomerism of this compound are not widely documented, the principles can be inferred from research on related heterocyclic systems. Tautomerism in nitrogen-containing heterocycles often involves proton transfer between a nitrogen atom and an adjacent functional group. mdpi.com For example, studies on 1,3,4-thiadiazole (B1197879) derivatives show a clear existence of keto-enol tautomerism, where the compound exists as a mixture of both forms in solution. nih.govresearchgate.net
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating tautomeric equilibria. These calculations can determine the relative energies and thermodynamic stabilities of different tautomers in various environments (gas phase or solution). beilstein-journals.org For instance, in studies of 7-hydroxy-8-(azophenyl)quinoline, theoretical calculations helped identify multiple possible tautomeric forms, including azo and hydrazone forms, and assessed their relative stabilities. beilstein-journals.orgbeilstein-journals.org The solvent environment plays a critical role, as polar solvents can stabilize more polar tautomers, shifting the equilibrium. nih.govresearchgate.net
Intramolecular Hydrogen Bonding Effects on Stability
Intramolecular hydrogen bonds (IHBs) play a crucial role in determining the conformational stability of molecules. The formation of an IHB can lead to the creation of a quasi-ring structure, which significantly stabilizes a particular conformation. mdpi.com In molecules containing quinoline and benzoxazole moieties, the potential for IHBs between hydrogen bond donors (like -OH or -NH groups) and acceptors (like nitrogen or oxygen atoms) is high.
In related quinolone derivatives, the presence of an intramolecular O–H•••O hydrogen bond results in structural stabilization. mdpi.com Similarly, studies on benzo[h]quinoline (B1196314) have shown that a strong, resonance-assisted hydrogen bond (RAHB) leads to the formation of a stable quasi-ring. nih.gov The strength and dynamics of these hydrogen bonds can be investigated using methods like Car-Parrinello Molecular Dynamics (CPMD), which can simulate proton transfer events and the flexibility of the hydrogen bond. nih.govmdpi.com The formation of IHBs can lock the molecule into a specific conformation, which may be the bioactive conformation required for interaction with a biological target.
Substituent Effects on Tautomeric Equilibria
The position and electronic nature of substituents on the aromatic rings can significantly influence the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the acidity or basicity of the atoms involved in the proton transfer, thereby stabilizing one tautomer over another.
Research on 1-benzamidoisoquinoline derivatives demonstrated that the equilibrium between amide and enamine tautomers could be controlled by substituents on the phenyl ring. mdpi.com An electron-donating group (NMe2) favored the amide form, while a strong electron-withdrawing group (NO2) shifted the equilibrium towards the enamine form. mdpi.com This effect is often correlated with the Hammett substituent constant. Similarly, studies on substituted 2,2'-bis-benzimidazoles have shown that substituents influence the energy barriers for tautomeric interconversion. researchgate.net These findings highlight that strategic placement of substituents on the this compound scaffold could be used to control its tautomeric preferences and, consequently, its biological activity.
| Substituent Type | Electronic Effect | Influence on Tautomerism | Example from Related Compounds |
|---|---|---|---|
| Electron-Donating Group (e.g., -OCH3, -NMe2) | Increases electron density on the aromatic ring. | Can stabilize a tautomer by increasing the basicity of a nearby nitrogen atom. | -NMe2 group in 1-benzamidoisoquinolines favors the amide tautomer. mdpi.com |
| Electron-Withdrawing Group (e.g., -NO2, -Cl) | Decreases electron density on the aromatic ring. | Can stabilize a tautomer by increasing the acidity of a proton donor. | -NO2 group in 1-benzamidoisoquinolines favors the enamine tautomer. mdpi.com |
Chemical Reactivity and Reaction Mechanisms of 2 Quinolin 2 Yl 1,3 Benzoxazole
Oxidation Reactions of the Quinoline (B57606) Moiety
The quinoline fragment of 2-Quinolin-2-yl-1,3-benzoxazole is susceptible to selective oxidation, particularly at the nitrogen-containing ring. Strong oxidizing agents can lead to the formation of dione (B5365651) derivatives or even ring cleavage under harsh conditions.
Detailed research findings indicate that the treatment of this compound with potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic or neutral conditions can selectively oxidize the quinoline ring. This reaction typically yields quinoline-2,3-dione derivatives, while the benzoxazole (B165842) ring remains intact. Similarly, hydrogen peroxide (H₂O₂) in polar solvents can facilitate this type of oxidation. The mechanism involves the attack of the oxidant on the electron-rich positions of the quinoline ring, leading to the introduction of carbonyl functionalities.
Table 1: Oxidation Reactions of this compound
| Oxidizing Agent | Conditions | Major Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Acidic or Neutral | Quinoline-2,3-dione derivative |
| Hydrogen Peroxide (H₂O₂) | Polar Solvents | Quinoline-2,3-dione derivative |
Functionalization via C-H Activation and C-C Bond Formation
Modern synthetic strategies increasingly rely on the direct functionalization of carbon-hydrogen (C-H) bonds, and this compound presents multiple opportunities for such transformations. Both the quinoline and benzoxazole rings contain C-H bonds that can be activated by transition metal catalysts to form new carbon-carbon (C-C) bonds.
C-H functionalization has emerged as a powerful tool for modifying complex heterocyclic compounds. nih.gov For quinoline systems, transition metals like palladium, rhodium, and copper are frequently used to catalyze the formation of new bonds at various positions. mdpi.commdpi.com The C-H bond at the alpha position to the nitrogen in the benzoxazole ring is also a prime site for activation and subsequent arylation or alkylation. csic.es These reactions typically proceed through an oxidative addition/reductive elimination cycle or a concerted metalation-deprotonation pathway. mdpi.com For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups onto the heterocyclic framework, creating more complex molecular architectures. nih.govcsic.es
Table 2: Examples of Catalytic Systems for C-H Functionalization
| Catalyst System | Reaction Type | Target Site | Bond Formed |
|---|---|---|---|
| Palladium(II) Acetate / Ligand | Direct Arylation | Quinoline or Benzoxazole Ring | C-C (Aryl) |
| Rhodium(III) Complex | Alkenylation | Quinoline Ring | C-C (Alkenyl) |
| Copper(I) or (II) Salts | Cross-Dehydrogenative Coupling | Benzoxazole Ring | C-C / C-O |
Rearrangement Reactions (e.g., Tropolone (B20159) Ring Contraction)
While direct rearrangement of the this compound skeleton is not extensively documented, analogous structures containing quinoline and benzoxazole motifs are known to undergo significant skeletal transformations. A notable example is the ring contraction of tropolone derivatives.
Studies on closely related compounds, such as 2-(benzoxazol-2-yl)-1,3-tropolones, have shown that the seven-membered tropolone ring can undergo a rearrangement reaction. beilstein-journals.orgresearchgate.net When heated in alcohol, these tropolones experience a ring contraction to form substituted hydroxybenzoates. researchgate.net This process is believed to start with the nucleophilic attack of an alcohol molecule on an electrophilic center of the seven-membered ring, followed by a series of steps leading to the stable six-membered benzene (B151609) ring. beilstein-journals.org Similarly, reactions involving quinaldine (B1664567) (2-methylquinoline) can lead to the formation of 2-(quinolin-2-yl)-1,3-tropolones, which are also susceptible to such rearrangements. nih.govresearchgate.net Another potential, though mechanistically different, rearrangement is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution that can occur in benzoxazole systems under basic conditions. acs.org
Nucleophilic and Electrophilic Attack Susceptibility
The distribution of electron density in this compound governs its susceptibility to attack by nucleophiles and electrophiles. The two heterocyclic systems exhibit complementary reactivity.
Electrophilic Attack: The benzenoid portion of the quinoline ring and the entire benzoxazole ring are relatively electron-rich and thus susceptible to electrophilic aromatic substitution (SEAr). imperial.ac.uk Halogenation of the quinoline ring, for example with N-bromosuccinimide (NBS), has been shown to occur, typically yielding the 3-bromo derivative with yields of 60-75%. The primary sites for electrophilic attack on the quinoline ring are positions 5 and 8, whereas the benzoxazole ring can be substituted at positions 4, 5, 6, or 7.
Nucleophilic Attack: Conversely, the pyridine (B92270) part of the quinoline ring is electron-deficient due to the electronegativity of the nitrogen atom. This makes it vulnerable to nucleophilic attack (SNAr), particularly at the C2 and C4 positions. imperial.ac.uk Although the C2 position is already substituted in the title compound, strong nucleophiles could potentially target the C4 position or induce substitution at C2 under specific conditions. The benzoxazole ring can also react with strong nucleophiles, such as in copper-catalyzed direct arylations where aryl bromides act as electrophilic partners for the nucleophilic benzoxazole.
Table 3: Susceptibility of Ring Positions to Chemical Attack
| Ring System | Position | Type of Attack | Reactivity |
|---|---|---|---|
| Quinoline | C3 | Electrophilic | Moderate |
| Quinoline | C4 | Nucleophilic | High |
| Quinoline | C5 | Electrophilic | High |
| Quinoline | C8 | Electrophilic | High |
| Benzoxazole | C4/C5/C6/C7 | Electrophilic | Moderate-High |
| Benzoxazole | C2 | Nucleophilic (in some contexts) | Moderate |
Coordination Chemistry and Catalytic Applications
Ligand Behavior of Benzoxazole (B165842) Derivatives
The ligand characteristics of 2-Quinolin-2-yl-1,3-benzoxazole and its derivatives are primarily defined by their ability to coordinate with metal ions through nitrogen atoms, forming chelate rings that enhance complex stability.
This compound demonstrates versatile coordination behavior, forming stable complexes with a range of divalent transition metal ions. Research has shown the formation of complexes with Co(II), Ni(II), and Cu(II), where the compound acts as a bidentate ligand. iosrjournals.org Studies on related 2-substituted benzoxazole and benzimidazole (B57391) derivatives have documented complex formation with a wide array of metals including Mg(II), Fe(II), Co(II), Ni(II), Zn(II), Cd(II), Pd(II), and Pt(II). core.ac.ukresearchgate.netresearchgate.net For instance, 2-(2'-quinolyl)benzimidazole, a structurally similar ligand, forms complexes with Co(II), Mn(II), Zn(II), Pb(II), and Cu(II). researchgate.net The coordination typically results in complexes with defined stoichiometries and geometries, such as square planar or distorted octahedral, depending on the metal ion and reaction conditions. researchgate.net
The stability of these metal complexes has been noted to correlate with the ligand field strength, often following the order of Cu > Co > Ni. The table below summarizes the formation of complexes between this compound (L) and various metal salts, highlighting their structure and thermal stability.
Table 1: Metal complexes of this compound (L) and their decomposition temperatures. Data sourced from a study on its coordination chemistry.
The chelating capability of this compound is a key feature of its ligand behavior. It functions as a bidentate ligand, coordinating to a central metal ion through two separate nitrogen atoms: one from the quinoline (B57606) ring and the other from the benzoxazole ring. imist.ma This dual coordination forms a stable five-membered chelate ring, which is a thermodynamically favorable arrangement. The coordination is confirmed through techniques like IR spectroscopy, where shifts in the characteristic vibrational frequencies of the C=N bonds indicate their involvement in complex formation. This N,N-chelation is a common mode for quinoline- and benzoxazole-based ligands when interacting with transition metal ions. iosrjournals.orgresearchgate.net
Application as Ligands in Catalytic Systems
The ability of this compound and its derivatives to form stable complexes with transition metals, particularly palladium, makes them valuable ligands in homogeneous catalysis.
Palladium complexes incorporating benzoxazole-based ligands have been investigated as catalysts for the Mizoroki-Heck reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis. core.ac.ukresearchgate.net The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org Palladium(II) complexes with ligands such as 2-(2-pyridyl)benzoxazole (B1330346) have shown catalytic activity in this transformation. researchgate.net While direct studies on this compound in the Heck reaction are not extensively detailed in the search results, the proven activity of structurally similar Pd(II) complexes suggests its potential. core.ac.ukresearchgate.net The efficiency of these catalysts often depends on the stability of the ligand-metal complex and the ease of ligand dissociation during the catalytic cycle. researchgate.net
The table below shows results from a Heck reaction catalyzed by a PdCl₂ complex of a related 4-hydroxybenzoxazole ligand, demonstrating the conversion of iodobenzene (B50100) and styrene (B11656) to stilbene.
Table 2: Catalytic activity of a Pd(II)-benzoxazole complex in the Heck reaction between iodobenzene and styrene. Data adapted from studies on related benzoxazole ligands. core.ac.uk
Transition metal-catalyzed C-H functionalization is a powerful tool for creating complex molecules by directly converting C-H bonds into new functional groups. acs.orgnih.gov Quinoline derivatives are frequently used as directing groups in these reactions, where the nitrogen atom coordinates to the metal catalyst and directs the functionalization to a specific position, often C2 or C8. nih.govmdpi.com Rhodium(III) catalysts, in particular, have been effectively used for the C-H functionalization of various heterocycles, including the coupling of 1-aryl isoquinoline (B145761) derivatives with heteroarenes. acs.orgnih.gov The embedded nitrogen atom in the quinoline moiety of this compound can act as a directing group, facilitating regioselective C-H activation on the quinoline ring system. nih.gov This strategy circumvents the need for pre-functionalized starting materials, offering a more atom-economical synthetic route. mdpi.com
Biological Activity Research in Vitro and Mechanistic Studies
Antimicrobial Activity
The conjugation of the quinoline (B57606) ring, a well-known pharmacophore in antimicrobial agents, with the benzoxazole (B165842) nucleus, another heterocycle with a broad spectrum of biological activities, suggests a strong potential for antimicrobial efficacy.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
While specific studies on 2-Quinolin-2-yl-1,3-benzoxazole are limited, the broader class of 2-substituted benzoxazoles and quinoline derivatives has demonstrated significant antibacterial properties. Research on related compounds, such as derivatives of 3-(2-benzoxazol-5-yl)alanine, has shown selective activity, particularly against Gram-positive bacteria like Bacillus subtilis. nih.gov Similarly, various quinoline derivatives have been synthesized and evaluated for their efficacy against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netnih.govnih.gov This body of research indicates that the core structure of this compound is promising for antibacterial activity, though direct testing is required for confirmation.
Antifungal Efficacy against Fungal Pathogens
The benzoxazole moiety is a core component of many compounds investigated for antifungal properties. nih.gov Studies on various benzoxazole and quinoline derivatives have shown activity against pathogenic fungi, including strains of Candida albicans and Aspergillus species. nih.govresearchgate.netnih.govnih.gov For instance, certain benzo[g]quinazolines, which are structurally related to quinolines, have shown notable efficacy against C. albicans. nih.gov A derivative of 3-(2-(quinolin-2-yl)benzoxazol-5-yl)alanine was also found to possess antifungal properties. nih.gov These findings suggest that this compound could exhibit activity against fungal pathogens, warranting further specific investigation.
Mechanistic Insights: Inhibition of DNA Gyrase
A primary mechanism of action for many quinoline-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase). nih.gov This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils into the DNA, relieving the torsional stress that occurs during strand separation. nih.gov Quinolones stabilize the complex formed between DNA gyrase and DNA, which leads to breaks in the DNA and ultimately results in bacterial cell death. nih.gov Given that the quinoline scaffold is a key component of this compound, it is hypothesized that its antibacterial activity may proceed through the inhibition of DNA gyrase. This mechanism is supported by research on other novel inhibitors, including benzisoxazole scaffolds, that also target this enzyme. nih.gov
Target Identification in Microbial Systems
The primary molecular target for the quinoline portion of the molecule within microbial systems is bacterial DNA gyrase and, to a lesser extent, topoisomerase IV. nih.gov These enzymes are essential for bacterial survival and are distinct from their mammalian counterparts, making them excellent targets for selective antibacterial therapy. For this compound, DNA gyrase remains the most probable target, although direct enzymatic assays would be necessary to confirm this interaction and to rule out other potential mechanisms of action.
Anticancer and Cytotoxic Potentials (In Vitro Cell Line Studies)
The combination of quinoline and benzoxazole rings has also been explored for its potential to yield potent anticancer agents. Both heterocyclic systems are present in various compounds that exhibit significant cytotoxicity against human cancer cell lines.
Activity against Various Human Cancer Cell Lines (e.g., HeLa, Wider, HepG2, MCF-7, SkBr3)
While specific data for this compound is not extensively documented, numerous studies on closely related quinoline and benzoxazole/benzothiazole (B30560) derivatives have demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines.
Derivatives of these scaffolds have shown efficacy against:
HeLa (Cervical Cancer): Various quinoline analogues have been evaluated for their antiproliferative effects on HeLa cells. researchgate.net
HepG2 (Hepatocellular Carcinoma): Multiple studies have reported the cytotoxic activity of novel quinoline and benzoxazine (B1645224) derivatives against the HepG2 cell line. ekb.egresearchgate.netnih.govnih.govrsc.org
MCF-7 (Breast Cancer): The MCF-7 cell line is frequently used to test quinoline and benzothiazole/benzoxazole derivatives, with many compounds showing potent growth-inhibitory activity. tbzmed.ac.irresearchgate.netnih.govtbzmed.ac.irnih.gov
SK-BR-3 (Breast Cancer): Quinazoline derivatives have been specifically evaluated for their cytotoxicity against HER2-positive SK-BR-3 cells, showing promise as potential inhibitors. chemmethod.com
The table below summarizes representative findings for related quinoline and benzoxazole derivatives, highlighting the potential of this structural class. Note that these IC₅₀ values are for related but distinct molecules and not for this compound itself.
| Compound Class | Cell Line | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|
| Quinazoline-1,2,3-triazole hybrid | HepG2 | 5.96 | nih.gov |
| Quinazoline-1,2,3-triazole hybrid | MCF-7 | 6.41 | nih.gov |
| Benzothiazole derivative (6b) | MCF-7 | 5.15 | nih.gov |
| 2-morpholino-4-anilinoquinoline (3d) | HepG2 | 8.50 | rsc.org |
| Tetrahydrobenzo[h]quinoline | MCF-7 | 10 (24h) | tbzmed.ac.ir |
| Quinazoline derivative (12) | SK-BR-3 | 6.75 (µg/mL) | chemmethod.com |
These collective findings underscore the therapeutic potential of the this compound scaffold. However, they also highlight the need for direct experimental evaluation of this specific compound to accurately determine its biological activity profile and mechanisms of action.
Proposed Mechanisms: Mitochondrial Membrane Disruption and TRAP1 Interference
The mitochondrion is a key organelle in cellular metabolism and apoptosis, making it a critical target in cancer therapy. Research into compounds structurally related to this compound suggests potential mechanisms involving the disruption of mitochondrial function.
Ligands of the mitochondrial benzodiazepine (B76468) receptor (mBzR), a complex which can include isoquinoline (B145761) carboxamide derivatives, have been shown to affect inner mitochondrial membrane ion channels. nih.govnih.gov This suggests that quinoline-containing compounds could modulate mitochondrial membrane potential, a critical factor in cell viability. The disruption of this potential is a known trigger for the apoptotic cascade.
Furthermore, the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1) has been identified as a regulator of the F-ATP synthase and the mitochondrial permeability transition pore (PTP). nih.gov TRAP1 competes with cyclophilin D (CyPD) for binding to the F-ATP synthase, thereby influencing its activity and inhibiting PTP-dependent mitochondrial depolarization and cell death. nih.gov As TRAP1 is a member of the Hsp90 family, and given that various heterocyclic compounds are known to interact with Hsp90, it is plausible that this compound or its derivatives could interfere with TRAP1 function, leading to mitochondrial dysfunction. However, direct experimental evidence for this interaction with the specific compound is currently lacking.
Inhibition of Protein Folding Machinery (e.g., Hsp90)
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. nih.gov The inhibition of Hsp90 is a validated strategy in cancer therapy. nih.gov Various heterocyclic compounds, including those with quinoline and benzisoxazole scaffolds, have been investigated as Hsp90 inhibitors. nih.govresearchgate.net For instance, a series of 2-aroylquinoline-5,8-diones have been synthesized and shown to inhibit cancer cell growth, with some compounds also inhibiting tubulin polymerization and inducing the degradation of Hsp70 and Akt proteins. nih.gov While these findings highlight the potential of the quinoline moiety in targeting the protein folding machinery, specific studies on the Hsp90 inhibitory activity of this compound are needed to confirm its direct involvement.
Antioxidant Activity Assessment (e.g., DPPH Assay)
The antioxidant potential of chemical compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Both quinoline and benzoxazole derivatives have been reported to possess antioxidant properties. Studies on various substituted quinazolin-4(3H)-ones and 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have demonstrated their capacity to scavenge DPPH radicals. sapub.orgnih.govmdpi.com For instance, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives exhibited promising DPPH radical scavenging activity, with some compounds showing efficacy comparable to the standard antioxidant Trolox. mdpi.com The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom to the DPPH radical. While these results suggest that the quinoline core is conducive to antioxidant activity, specific DPPH assay data for this compound is not yet available in the literature to quantify its specific radical scavenging potential.
Other Biological Activities (Mechanistic Focus)
Antitubercular Activity
Tuberculosis remains a significant global health issue, necessitating the development of new therapeutic agents. Both quinoline and benzoxazole moieties are present in compounds with known antitubercular activity. researchgate.netnih.gov Research on 2-aryl benzazole derivatives has identified compounds active against both replicating and non-replicating forms of Mycobacterium tuberculosis. nih.gov The proposed mechanism for some of these derivatives involves the dual inhibition of the cell division protein FtsZ and the menaquinone biosynthesis enzyme MenG. nih.gov Additionally, some quinoline-triazole hybrids have been found to target the InhA enzyme, which is crucial for mycolic acid biosynthesis in mycobacteria. frontiersin.org These findings suggest that this compound could potentially exert antitubercular effects by targeting essential mycobacterial enzymes.
Anti-inflammatory Mechanisms
Chronic inflammation is a hallmark of various diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. nih.gov A novel anti-inflammatory scaffold, 2-(2-arylphenyl)benzoxazole, has been identified as a selective inhibitor of COX-2. nih.gov Selective COX-2 inhibition is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Furthermore, some quinoline derivatives have also been investigated as COX inhibitors. rjptonline.org These findings strongly suggest that this compound may possess anti-inflammatory properties mediated through the inhibition of the COX-2 enzyme.
Analgesic Properties
The search for effective and safe analgesics is a continuous effort in drug discovery. Benzoxazole derivatives have been reported to possess analgesic properties. researchgate.net One potential mechanism for the analgesic and anti-inflammatory effects of related compounds is the inhibition of monoacylglycerol lipase (B570770) (MAGL). nih.govsemanticscholar.org MAGL is an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), and its inhibition leads to increased levels of 2-AG, which can produce analgesic effects. nih.gov While this mechanism has been proposed for benzoxazole-containing compounds, further investigation is required to determine if this compound exerts its potential analgesic effects through a similar pathway.
Antihyperglycemic Potentiation
Extensive literature searches for in vitro studies and mechanistic analyses concerning the antihyperglycemic potentiation of this compound did not yield specific data for this compound. While derivatives of both quinoline and benzoxazole have been investigated for their potential as antihyperglycemic agents, often through the inhibition of enzymes such as α-glucosidase and α-amylase, research dedicated to the standalone efficacy of this compound is not publicly available. nih.govnih.govnih.govdoaj.org Studies on related but distinct molecular structures, such as quinoline-1,3,4-oxadiazole conjugates and benzoxazole derivatives, have shown varied levels of α-glucosidase and α-amylase inhibitory potentials. nih.govnih.govdoaj.orgresearchgate.net However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Antiviral Activity
Similarly, a comprehensive review of scientific databases and literature reveals a lack of specific in vitro or mechanistic studies on the antiviral activity of this compound. The broader classes of quinoline and benzoxazole derivatives have been the subject of numerous antiviral research programs. For instance, various quinoline derivatives have been identified as potential inhibitors of viruses such as HIV and influenza. hakon-art.comnih.govmdpi.comresearchgate.net The mechanisms of action for these derivatives often involve the inhibition of viral enzymes like reverse transcriptase or neuraminidase. nih.gov Likewise, certain benzoxazole derivatives have been explored for their inhibitory activity against a range of viruses, including HIV, hepatitis C virus, and influenza virus. nih.govresearchgate.netnih.govresearchgate.net Despite the promising antiviral potential within these parent compound families, specific data detailing the antiviral efficacy and mechanism of action for this compound remains un-reported in the available scientific literature.
Applications in Materials Science
Fluorescent and Luminescent Materials
The extended π-conjugated system of 2-Quinolin-2-yl-1,3-benzoxazole, arising from the fusion of the quinoline (B57606) and benzoxazole (B165842) moieties, is fundamental to its fluorescent and luminescent characteristics. This has led to its exploration in various applications that rely on the emission of light.
Development as Fluorescent Brighteners
Benzoxazole derivatives are recognized for their utility as fluorescent whitening agents, which absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a whitening effect. researchgate.net This property is highly valued in industries such as textiles, plastics, and coatings. Research into compounds structurally related to this compound, such as 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives, has demonstrated their effectiveness as blue fluorescent brighteners. journals.co.zaresearchgate.net These compounds exhibit moderate to low emission intensities, which can be quantified by their quantum yields. journals.co.zaresearchgate.net The synthesis of benzoxazole compounds for application as fluorescent brighteners on polyester (B1180765) fibers has been a subject of study, highlighting the industrial relevance of this class of materials. researchgate.net
Table 1: Examples of Benzoxazole-Based Fluorescent Brighteners
| Compound Class | Application | Key Finding |
| 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one | Blue Fluorescent Brighteners | Show moderate to low emission intensities. journals.co.zaresearchgate.net |
| Dicarboxylic acid derivatives with benzoxazole | Fluorescent Whitening Agent for Polyester | Effectiveness demonstrated by whiteness measurement (CIE Whiteness). researchgate.net |
Use in Organic Light-Emitting Diodes (OLEDs)
The distinct electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs). Its incorporation into OLED devices can potentially enhance performance due to favorable charge transport characteristics. The broader class of benzoxazole derivatives has been extensively investigated for OLED applications. For instance, benzoxazole-based hybridized local and charge-transfer (HLCT) emitters have been developed for deep-blue OLEDs. nih.gov In one study, two novel benzoxazole-based emitters, BPCP and BPCPCHY, where benzoxazole acts as an acceptor, were synthesized and showed promising results for solution-processable deep-blue OLEDs, achieving high external quantum efficiencies. nih.gov Furthermore, green-emitting biphenyl (B1667301) derivatives containing benzoxazole have been synthesized and utilized as the emitting layer in OLEDs, demonstrating good thermal stability and high luminance. researchgate.net
Table 2: Performance of Benzoxazole-Based OLEDs
| Emitter Material | OLED Color | Maximum External Quantum Efficiency (EQEmax) | Commission Internationale de l'Éclairage (CIEy) Coordinate |
| BPCP | Deep-Blue | 7.19% | 0.06 nih.gov |
| BPCPCHY | Deep-Blue | 8.53% | 0.06 nih.gov |
Bioimaging Applications
The inherent fluorescence of benzoxazole derivatives has prompted their investigation as probes for bioimaging. A related compound, 4-(1,3-benzoxazol-2-yl)quinoline, is noted for its potential in bioimaging due to its solvent-dependent Stokes shift. vulcanchem.com More complex systems, such as two-photon-absorbing chromophores derived from 2-(2′-hydroxyphenyl)benzoxazole (HPBO), have been synthesized and studied as sensors for metal ions like zinc, a crucial aspect of biological sensing and imaging. acs.org The design of these chromophores allows for a systematic correlation between their molecular structure and their photophysical and sensing properties. acs.org Boron-benzoxazole complexes are also gaining attention for their potential in bioimaging applications. nih.gov
Mechanochromic Luminescence (MCL) for Sensors and Optoelectronics
Mechanochromic luminescence (MCL) is a phenomenon where a material changes its luminescence properties in response to mechanical stimuli such as grinding or pressure. nih.gov This effect is of great interest for applications in sensors, data storage, and optoelectronics. nih.gov While direct studies on the MCL of this compound are not widely reported, related benzoxazole derivatives have shown significant MCL behavior. For example, phenothiazine-based benzoxazole derivatives exhibit mechanochromism, where grinding can induce a color change in their fluorescence. rsc.org In some cases, this change is reversible. rsc.org Research on other organic emitters has demonstrated multistage mechanochromic responses with both hypsochromic (blue-shifted) and bathochromic (red-shifted) luminescence upon applying different levels of mechanical force. nih.govacs.org This switching behavior is often attributed to changes in intermolecular interactions and molecular packing in the solid state. nih.govacs.org
Table 3: Mechanochromic Properties of a Donor-Acceptor Type Emitter
| Stimulus | Emission Color Change | Wavelength Shift (Δλem) |
| Gentle Crushing (1Y Crystal) | Yellow to Cyan | -71 nm nih.gov |
| Gentle Crushing (1O Crystal) | Orange to Cyan | -96 nm nih.gov |
| Further Grinding | Cyan to Green | +40 to +58 nm nih.gov |
Tunable Emission Properties across Visible and Near-Infrared Spectra
The ability to tune the emission wavelength of fluorescent compounds is critical for developing materials for specific applications. Boron-benzoxazole (BOBOz) based complexes have demonstrated remarkable versatility with tunable emissions across the visible and near-infrared (NIR) spectra. d-nb.info This tunability is often achieved by modifying the chemical structure of the molecule, which alters its electronic properties and, consequently, its emission characteristics. d-nb.info Similarly, iridium(III) complexes incorporating benzimidazole-quinoline ligands have shown tunable emissive properties, with different substituents leading to either orange or green-emitting compounds. nih.gov These complexes are highly emissive, with their quantum yields increasing in the absence of oxygen, indicating their phosphorescent nature. nih.gov This principle of tuning emission through chemical modification is applicable to the this compound scaffold.
Photochromic Materials
Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. Benzoxazole moieties have been incorporated into various photochromic materials. core.ac.uk A notable example is the synthesis of photochromic 5'-(1,3-benzoxazol-2-yl)-substituted spiro[indoline-naphthopyrans]. researchgate.net These molecules can switch between a colorless spirocyclic form and a colored merocyanine (B1260669) form upon irradiation with UV light. The thermal stability of the colored form is influenced by substituents on the indoline (B122111) part of the molecule. researchgate.net Replacing an isoindoline (B1297411) group with a benzoxazole ring in certain spiropyrans can cause a hypsochromic shift (a shift to a shorter wavelength) in the absorption maximum of the colored form. rsc.org
Structure Activity Relationship Sar Studies
Correlation between Structural Modifications and Biological Profiles
The biological activity of 2-Quinolin-2-yl-1,3-benzoxazole derivatives is significantly influenced by structural modifications to the core molecule. SAR studies have revealed that these changes can enhance cytotoxicity against specific cancer cell lines and modulate antimicrobial properties. For instance, the introduction of different substituents at various positions on the benzoxazole (B165842) and quinoline (B57606) rings can lead to compounds with improved potency and selectivity.
Research has shown that the antiproliferative activity of benzoxazole derivatives is closely linked to the nature and position of substituents. mdpi.com For example, substitution at the 5-position of the benzoxazole ring with a halogen atom, hydroxyl group, or methyl group can enhance anticancer activity. mdpi.com Similarly, the introduction of aryl substituents at the 2-position of the benzoxazole core is a common strategy to improve biological efficacy. mdpi.comresearchgate.net
In the context of antimicrobial activity, modifications to the this compound scaffold can lead to derivatives with potent effects against various bacterial and fungal strains. The presence of specific functional groups can enhance the compound's ability to inhibit bacterial enzymes or disrupt cell membrane integrity.
Influence of Substituent Effects on Biological Activity
The electronic properties of substituents on the this compound framework play a pivotal role in determining its biological activity. The introduction of electron-withdrawing or electron-donating groups can significantly alter the molecule's interaction with biological targets.
For example, the presence of an electron-withdrawing nitro group can enhance the π-system's stability, which may be beneficial for certain biological interactions. Conversely, electron-donating groups, such as methoxy (B1213986) or dimethylamino groups, have also been shown to be important for the antifungal activity of some benzoxazole derivatives. nih.gov
A study on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that among 20 compounds with substituted phenyl groups at the 2-position of the benzoxazole ring, those with electron-donating substituents (methoxy, dimethylamino group) were more active against Pichia pastoris. nih.gov Only one derivative with an electron-accepting fluorine substituent showed activity. nih.gov This highlights the nuanced role of substituent electronics in defining the biological profile.
The following table summarizes the influence of different substituents on the anticancer activity of some quinoxaline (B1680401) derivatives, a related class of compounds:
| Compound | Substituent | Cell Line | IC50 (µM) |
| Compound 8 | Benzoxazole | MGC-803 | 1.49 ± 0.18 |
| Compound 8 | Benzoxazole | HepG2 | 5.27 ± 0.72 |
| Compound 8 | Benzoxazole | A549 | 6.91 ± 0.84 |
| Compound 8 | Benzoxazole | HeLa | 6.38 ± 0.81 |
| Compound 8 | Benzoxazole | T-24 | 4.49 ± 0.65 |
| Compound 8 | Benzoxazole | WI-38 (Normal) | 10.99 ± 1.06 |
| Data from a study on quinoxaline derivatives showing the potent activity of a benzoxazole-containing compound. mdpi.com |
Impact of Molecular Structure on Binding Affinity to Biological Targets
The three-dimensional structure of this compound and its analogs is a key determinant of their binding affinity to biological targets. The planarity and conjugation of the heterocyclic system are crucial for effective interaction with macromolecules like proteins and nucleic acids.
Derivatives of this compound are known to interact with various biological targets, including enzymes and DNA. The near-planar conformation of the benzoxazole ring system enhances π-conjugation, which can facilitate intercalation into DNA or binding to the active sites of enzymes.
Molecular docking studies have been employed to understand the binding modes of these compounds. For instance, the binding affinity of benzothiazole (B30560) derivatives, which are structurally similar to benzoxazoles, with DNA gyrase has been shown to correlate with their antibacterial activity. nih.gov These studies reveal the importance of specific interactions, such as hydrogen bonds and arene-σ interactions, in stabilizing the compound-target complex. nih.gov
SAR in Specific Biological Contexts (e.g., Hsp90 Inhibition, DNA Gyrase)
The structure-activity relationships of this compound derivatives have been extensively studied in the context of specific biological targets, such as Heat shock protein 90 (Hsp90) and DNA gyrase, which are crucial for cancer and bacterial infections, respectively.
Hsp90 Inhibition: Hsp90 is a chaperone protein that plays a critical role in the folding and stability of numerous client proteins involved in cancer progression. nih.gov Several quinoline and benzoxazole derivatives have been identified as Hsp90 inhibitors. nih.govnih.gov SAR studies have shown that modifications to the quinolin-2(1H)-one scaffold, a related structure, can lead to potent Hsp90 inhibitors. nih.gov For example, the introduction of a bromine atom at the 6-position of the quinolinone ring resulted in a promising C-terminal Hsp90 inhibitor. nih.gov
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. acs.org Benzoxazole and benzothiazole derivatives have been shown to inhibit DNA gyrase. nih.govderpharmachemica.com SAR studies have indicated that the nature of the substituent at the 5th position of the benzothiazole ring can improve antibacterial action. nih.gov Molecular docking studies have further elucidated the binding interactions, showing that specific atoms in the heterocyclic rings form hydrogen bonds with key amino acid residues in the enzyme's active site. nih.gov
The following table illustrates the DNA gyrase inhibitory activity of some benzothiazole derivatives:
| Compound | Modification | Antibacterial Activity (MIC) | DNA Gyrase Inhibition (IC50) |
| 19a | Acetamide at 5-position | 3.13 µM (vs. E. faecalis) | 9.5 nM |
| 19b | Boc-glycin at 5-position | 3.13 µM (vs. E. faecalis) | - |
| 25a | 4-hydroxy-3-methoxy on benzylidene | 2.03 µM (vs. K. pneumoniae) | 4.85 µM |
| 25b | 4-hydroxy on benzylidene | 1.04 µM (vs. K. pneumoniae) | - |
| 25c | 3-hydroxy on benzylidene | 1.04 µM (vs. K. pneumoniae) | - |
| Data from studies on benzothiazole derivatives as DNA gyrase inhibitors. nih.gov |
Analysis of Crystal Packing Interactions and their Contribution to Properties
The arrangement of molecules in the solid state, known as crystal packing, can significantly influence the physicochemical properties of a compound. In the case of this compound and its derivatives, intermolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in stabilizing the crystal lattice. core.ac.uknih.gov
X-ray crystallography studies have provided insights into the crystal packing of benzoxazole derivatives. For example, the crystal structure of one derivative revealed the formation of an infinite 2D framework of hydrogen bonds involving water molecules. core.ac.uk Weak C-H···π interactions also contribute to the stability of the molecular packing. core.ac.uk
The conformation of the molecule in the crystal can also be important. For instance, the transoid or cisoid conformation between different parts of the molecule can affect its geometry and potential interactions with biological receptors. nih.gov Understanding these packing interactions is essential for predicting the solid-state properties and can provide clues for designing molecules with improved characteristics.
Future Research Directions and Emerging Trends
Development of Novel Therapeutic Agents
The fusion of quinoline (B57606) and benzoxazole (B165842) rings into a single molecular entity is a strategic approach in medicinal chemistry aimed at creating novel therapeutic agents. nih.gov Both quinoline and benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govbenthamscience.comglobalresearchonline.net The development of hybrids based on the 2-Quinolin-2-yl-1,3-benzoxazole scaffold is an emerging area focused on creating molecules with potentially enhanced efficacy or novel mechanisms of action.
Research into related structures has shown significant promise. For instance, certain quinoline-oxadiazole hybrids have been investigated as dual anticancer and antimicrobial agents. nih.gov These compounds target essential enzymes like EGFR-TK in cancer cells and DNA gyrase in bacteria. nih.gov Similarly, various 2-substituted benzoxazole derivatives have demonstrated potent antibacterial and antifungal activities. nih.govresearchgate.net The rationale is that combining these two active pharmacophores could lead to synergistic effects or a broader spectrum of activity. Future research will likely focus on synthesizing and screening a library of this compound derivatives to identify lead compounds for various diseases.
Table 1: Biological Activities of Related Quinoline and Benzoxazole Derivatives
| Compound Class | Biological Activity | Target/Organism | Reference |
|---|---|---|---|
| Quinoline-Oxadiazole Hybrids | Anticancer | EGFR-TK | nih.gov |
| Quinoline-Oxadiazole Hybrids | Antimicrobial | S. aureus, E. coli, C. albicans | nih.gov |
| 2-Arylbenzoxazole Derivatives | Antiproliferative | Human Cancer Cell Lines (NCI-H460) | mdpi.com |
| 2-Arylbenzoxazole Derivatives | Antibacterial | P. aeruginosa, E. faecalis | mdpi.com |
| 2-Substituted Benzoxazoles | Antimicrobial | E. coli, S. aureus, C. albicans | nih.gov |
| 3-(Heteroaryl)quinolin-2(1H)-ones | Anticancer | MDA-MB231, PC-3 Cancer Cell Lines | nih.gov |
Exploration of Green Synthesis Approaches and Sustainable Materials
A significant trend in modern chemistry is the development of environmentally benign and sustainable synthetic methods. nih.gov Future research on this compound will undoubtedly focus on "green" synthesis protocols that minimize waste, avoid hazardous reagents, and reduce energy consumption. organic-chemistry.org
Several sustainable methods have been successfully applied to the synthesis of the parent benzoxazole and quinoline rings. These include:
Catalysis in Aqueous Media: Using water as a solvent and a reusable acid catalyst like samarium triflate to produce benzoxazoles. organic-chemistry.org
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times, improve yields, and often require less solvent compared to conventional heating methods. mdpi.comnih.gov
Mechanochemical Reactions: Grinding reactants together, sometimes in the absence of any solvent, offers a highly efficient and eco-friendly alternative. mdpi.com
Use of Eco-Friendly Catalysts: Research has explored the use of heterogeneous catalysts like fly ash or copper oxide nanoparticles, which can be easily recovered and recycled. nih.govorganic-chemistry.org One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, are also being developed to improve efficiency and reduce waste. nih.gov
The application of these green methodologies to the multi-step synthesis of this compound is a key area for future exploration, aiming to make its production more cost-effective and environmentally friendly. mdpi.com
Table 2: Comparison of Green Synthesis Methods for Heterocycles
| Method | Key Advantages | Application Example | Reference |
|---|---|---|---|
| Microwave-Assisted | Rapid reaction times, high yields | Synthesis of 2-arylbenzoxazoles | mdpi.com |
| Ultrasound-Assisted | Energy efficiency, shorter reaction times | Synthesis of Schiff bases (precursors) | mdpi.com |
| Aqueous Medium | Environmentally benign solvent, catalyst reusability | Synthesis of benzoxazoles using samarium triflate | organic-chemistry.org |
| Mechanochemical | Solvent-free or reduced solvent, high efficiency | Synthesis of Schiff bases and benzoxazoles | mdpi.com |
| Nanocatalysis | High activity, recyclability, selectivity | Copper(II) oxide nanoparticles for benzoxazole synthesis | organic-chemistry.org |
Design of Targeted Biological Modulators with Reduced Off-Target Effects
A primary goal in modern drug discovery is to create therapeutic agents that act on specific biological targets, thereby maximizing efficacy while minimizing side effects. nih.gov For the this compound scaffold, future research will concentrate on designing derivatives that function as targeted biological modulators. This involves modifying the core structure to enhance its binding affinity and selectivity for a particular enzyme, receptor, or protein involved in a disease pathway.
For example, quinoline derivatives have been identified as potent inhibitors of DNA gyrase, an essential bacterial enzyme, making them effective antibacterial agents. nih.gov Benzoxazole derivatives have been designed to inhibit specific targets implicated in inflammatory diseases, such as myeloid differentiation protein 2 (MD2). nih.gov By strategically adding or modifying functional groups on the quinoline or benzoxazole rings of the hybrid molecule, researchers can aim to:
Enhance interactions with the active site of a target protein.
Reduce binding to other, unintended proteins (off-targets).
Improve the molecule's ability to reach the target within the body.
This rational design approach, often guided by computational modeling, is crucial for developing safer and more effective drugs. The goal is to create analogues of this compound that selectively modulate a single biological process, leading to a more precise therapeutic effect. nih.govnih.gov
Advanced Computational Methodologies for Predictive Research
Advanced computational methodologies are becoming indispensable tools in chemical and pharmaceutical research. For this compound and its derivatives, these in silico techniques allow for predictive research that can save significant time and resources compared to traditional laboratory screening. researchgate.netbiotech-asia.org
Key computational approaches include:
Molecular Docking: This method predicts how a molecule binds to the three-dimensional structure of a target protein. nih.govbiotech-asia.org It helps identify key interactions and can be used to screen large virtual libraries of compounds to find promising candidates. For example, docking studies have been used to suggest that the antibacterial activity of some benzoxazole derivatives is linked to the inhibition of DNA gyrase. nih.gov
Density Functional Theory (DFT) Calculations: DFT is used to investigate the electronic structure, stability, and reactivity of a molecule. researchgate.net This provides insights into the molecule's intrinsic properties and helps in understanding its chemical behavior.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of a molecule and its target over time, providing a dynamic picture of the binding process and the stability of the molecule-protein complex. researchgate.net
ADME Profiling: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov This helps to assess the "drug-likeness" of a molecule early in the discovery process, identifying potential issues with bioavailability or metabolism. nih.gov
By using these predictive tools, researchers can rationally design and prioritize which derivatives of this compound are most likely to have the desired biological activity and drug-like properties before committing to their chemical synthesis. nih.gov
Table 3: Computational Methods in Drug Discovery
| Computational Method | Purpose | Application Example | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding mode and affinity to a biological target. | Elucidating binding of benzoxazoles to anticancer receptor 2A91. | biotech-asia.org |
| DFT Calculations | Investigates electronic structure, stability, and reactivity. | Understanding charge transfer within benzoxazole derivatives. | researchgate.net |
| MD Simulations | Simulates molecular motion to assess binding stability. | Investigating the stability of a compound in water. | researchgate.net |
| In Silico ADME | Predicts pharmacokinetic properties (drug-likeness). | Assessing potential of quinoline-benzimidazole hybrids as drug candidates. | nih.gov |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-quinolin-2-yl-1,3-benzoxazole, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves condensation reactions between quinoline derivatives and benzoxazole precursors. For example, acid-catalyzed reductive rearrangements of intermediates like 3-(2-nitrobenzyl)quinoxalin-2(1H)-ones using Na₂S₂O₄ under mild conditions (50–60°C, aqueous ethanol) yield high-purity products without metal catalysts . Microwave-assisted methods (e.g., 100–120°C, 30–60 min) using TiCl₃OTf in ethanol improve reaction efficiency and reduce side products . Optimization requires monitoring reaction progress via TLC or HPLC and purification via column chromatography.
Q. How can the crystal structure of this compound derivatives be reliably determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., DCM/hexane). Data collection using MoKα radiation (λ = 0.71073 Å) and refinement with SHELXL software (e.g., SHELXL-2018) ensures accurate determination of bond lengths, angles, and intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds in π-conjugated systems) . Planarity of the benzoxazole-quinoline system should be validated using DFT calculations (e.g., B3LYP/6-31G**) .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry and substituent effects. For example, deshielded protons adjacent to electronegative groups (e.g., nitro) appear at δ 8.5–9.0 ppm .
- IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for this compound’s electronic properties?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G**) can model frontier molecular orbitals (HOMO/LUMO) and charge distribution. For instance, discrepancies in experimental vs. predicted dipole moments may arise from solvent effects, which can be addressed using Polarizable Continuum Models (PCM) . Compare results with XPS or UV-Vis data to validate computational models .
Q. What strategies optimize the anti-proliferative activity of this compound derivatives against cancer cell lines?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂ at position 6) to enhance DNA intercalation. Compare IC₅₀ values against MCF-7 (breast) and A549 (lung) cells via MTT assays .
- Molecular docking : Use AutoDock Vina to simulate binding to topoisomerase II or EGFR kinases. Prioritize derivatives with ∆G < −8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Asp-831 in EGFR) .
Q. How can synthetic byproducts or low yields in this compound synthesis be systematically analyzed?
- Methodology :
- HPLC-MS : Identify byproducts (e.g., dimerization products) and quantify purity.
- Kinetic studies : Vary reaction parameters (temperature, solvent polarity) to isolate rate-limiting steps. For example, competing pathways in acid-catalyzed reactions may require quenching intermediates for NMR analysis .
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N-quinoline) to track nitrogen migration during cyclization .
Q. What role do non-covalent interactions play in the solid-state packing of this compound derivatives?
- Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts (e.g., π-π stacking, C–H⋯O/N). For example, nitro groups often participate in C–H⋯O interactions (~2.8–3.0 Å), stabilizing layered crystal structures . Compare with polymorph screening (e.g., solvent-drop grinding) to assess packing reproducibility .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported antibacterial activity of this compound derivatives across studies?
- Methodology :
- Standardize assays : Use CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Control for solvent effects (e.g., DMSO ≤1% v/v) .
- Check substituent effects : Meta-substituted derivatives (e.g., -Cl at position 5) may exhibit higher membrane permeability than para-substituted analogs. Validate via logP measurements (shake-flask method) .
- Cross-validate with in silico models : QSAR models (e.g., CoMFA) can predict bioactivity trends and highlight outliers due to assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
